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molecular formula C7H5N3O2 B174324 2-(3-Nitropyridin-2-yl)acetonitrile CAS No. 123846-65-1

2-(3-Nitropyridin-2-yl)acetonitrile

Cat. No. B174324
M. Wt: 163.13 g/mol
InChI Key: ADKRHEANEZONBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585876B2

Procedure details

Using the procedure of R. B. Katz, M. Voyle, Synthesis, 314-316 (1989), a mixture of 2-chloro-3-nitro-pyridine (9.51 g, 60 mmol), K2CO3 (20.7 g, 150 mmol) and t-butyl cyanoacetate (13.0 mL, 90 mmol) in THF is heated at reflux temperature for 24 h, cooled and concentrated in vacuo. The residue is suspended in 1:1 water/CH2Cl2 and carefully acidified to pH 1 with concentrated hydrochloric acid. The layers are separated and the organic layer is dried over MgSO4 and concentrated in vacuo to a dark oil. This oil is treated with p-toluene-sulfonic acid monohydrate (1.0 g) and toluene, heated at reflux temperature for 2 h, cooled and decanted. The dark residue is washed with CH2Cl2. The combined CH2Cl2 washes and toluene superinnate are washed with saturated aqueous NaHCO3, dried over MgSO4 and concentrated in vacuo to an oily solid. Trituration with 20:80 ethyl acetate:hexanes gives the title compound as an orange-brown solid, 6.50 g, (66% yield), mp 106-108° C., identified by NMR and mass spectral analyses.
Quantity
9.51 g
Type
reactant
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[C:17]([CH2:19]C(OC(C)(C)C)=O)#[N:18]>C1COCC1>[N+:8]([C:7]1[C:2]([CH2:19][C:17]#[N:18])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.51 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
20.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
13 mL
Type
reactant
Smiles
C(#N)CC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Voyle, Synthesis, 314-316 (1989)
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark oil
ADDITION
Type
ADDITION
Details
This oil is treated with p-toluene-sulfonic acid monohydrate (1.0 g) and toluene
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
The dark residue is washed with CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 washes and toluene superinnate are washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oily solid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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